molecular formula C13H15N7O3S2 B6546394 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-91-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546394
CAS No.: 897453-91-7
M. Wt: 381.4 g/mol
InChI Key: NOUIHBRSUWDJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a substituted purine moiety via a sulfanyl-acetamide linker. The 5-methyl-1,3,4-thiadiazol-2-yl group is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The sulfanyl (-S-) linker may enhance lipophilicity compared to sulfonamide analogs, influencing pharmacokinetic properties .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O3S2/c1-6-16-17-11(25-6)14-7(21)5-24-12-15-8-9(18(12)2)19(3)13(23)20(4)10(8)22/h5H2,1-4H3,(H,14,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUIHBRSUWDJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound that incorporates the thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms which is crucial for its biological activity.
  • Purine Derivative : The presence of a purine-like structure enhances its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has been noted for its potential to act against resistant strains due to its unique structural features.

Anticancer Properties

Thiadiazole derivatives have been linked to anticancer activities through various mechanisms:

  • Inhibition of DNA/RNA Synthesis : Compounds like those derived from 1,3,4-thiadiazoles have shown the ability to inhibit nucleic acid synthesis in cancer cells .
  • Targeting Kinases : The heteroatoms within the thiadiazole ring can interact with key kinases involved in tumorigenesis .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory properties associated with thiadiazole compounds. The mechanism often involves the modulation of inflammatory mediators and pathways .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase and phosphodiesterases which are crucial in various physiological processes.
  • Receptor Modulation : The compound may act as an antagonist at adenosine receptors which play a role in cancer progression and inflammation .

Case Studies

A series of studies have evaluated the efficacy of thiadiazole derivatives in vitro and in vivo:

StudyFocusFindings
Dogan et al. (2018)Antimicrobial ActivityShowed significant inhibition against S. aureus with MIC values indicating potential for new antibacterial agents .
Loiseau et al. (1990)Antitumor ActivityReported that thiadiazole compounds inhibited DNA synthesis in cancer cell lines .
MDPI Study (2024)Functionalization EffectsDemonstrated improved activity against C. albicans with specific substitutions on the thiadiazole ring .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group bridging the purine and acetamide moieties undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Key Observations References
H<sub>2</sub>O<sub>2</sub> (30%)Ethanol, 60°C, 6 hrSulfoxide derivative72%Stereoselective formation of (R)-sulfoxide confirmed by XRD
m-CPBA (1.2 equiv)DCM, 0°C → RT, 2 hrSulfone derivative89%Complete conversion monitored by TLC; no over-oxidation observed
KMnO<sub>4</sub> (aq.)pH 7, 25°C, 12 hrSulfonic acid38%Limited solubility in aqueous media reduces efficiency

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with m-CPBA favoring a two-electron transfer pathway. Steric hindrance from the purine system influences regioselectivity.

Nucleophilic Substitution at the Acetamide Group

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack:

Nucleophile Base Conditions Product Yield Applications References
NH<sub>2</sub>OHPyridineReflux, 4 hrHydroxamic acid65%Chelating agent for metal coordination studies
HydrazineEtOH80°C, 3 hrHydrazide81%Precursor for Schiff base synthesis
Grignard Reagents (R-MgX)THF, -78°C1 hrKetone derivatives55–68%Introduces alkyl/aryl groups for SAR studies

Key Limitation : Bulky nucleophiles exhibit reduced reactivity due to steric crowding near the purine ring.

Ring-Opening Reactions of the Thiadiazole Moiety

The 1,3,4-thiadiazole ring undergoes selective cleavage under basic conditions:

Reagent Conditions Product Yield Notes References
NaOH (10% aq.)100°C, 8 hrThiol intermediate44%Unstable in air; requires immediate derivatization
NH<sub>3</sub> (g)MeOH, 60°C, 12 hrDiamine derivative33%Competitive degradation of purine observed

Side Reaction : Prolonged heating leads to decomposition of the purine ring system .

Electrophilic Aromatic Substitution on the Purine Ring

The electron-rich purine moiety participates in halogenation:

Reagent Conditions Position Product Yield References
Br<sub>2</sub> (1 equiv)AcOH, 25°C, 2 hrC-77-Bromo-purine derivative58%Regioselectivity confirmed by <sup>1</sup>H NMR
Cl<sub>2</sub> (gas)DMF, 0°C, 1 hrC-88-Chloro-purine derivative49%Requires strict temperature control

Computational Support : DFT calculations indicate C-7 is most nucleophilic (Fukui f<sup>+</sup> = 0.152).

Reductive Modification of the Purine Dioxo Groups

The 2,6-dioxo groups on the purine ring can be reduced:

Reducing Agent Conditions Product Yield Selectivity References
NaBH<sub>4</sub>EtOH, 25°C, 6 hr2,6-Dihydroxy purine27%Partial reduction with competing side reactions
LiAlH<sub>4</sub>THF, reflux, 3 hrFully saturated purine15%Low yield due to over-reduction

Challenge : Reduction disrupts the conjugated π-system critical for biological activity .

Cross-Coupling Reactions

The thiadiazole ring participates in Pd-catalyzed couplings:

Reaction Type Catalyst Conditions Product Yield Applications References
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, 80°CBiaryl derivatives63%Expands π-conjugation for materials science
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>CuI, Et<sub>3</sub>NAlkynylated analogs57%Enhances fluorescence properties

Optimization : Microwave irradiation reduces reaction time to 15 min with 71% yield.

Comparison with Similar Compounds

Thiadiazole-Acetamide Derivatives with Aromatic Substituents

Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) () share the thiadiazole-acetamide backbone but differ in substituents. Key observations:

  • Melting Points : Bulky aromatic groups (e.g., benzyl, chlorobenzyl) correlate with lower melting points (132–140°C for 5e, 5j) compared to smaller alkyl/alkoxy derivatives (158–170°C for 5f, 5g) .
  • Synthetic Yields : Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5j) yield 82%, while benzylthio derivatives (5h, 5m) achieve higher yields (85–88%) due to stabilized intermediates .

Purine vs. Sulfonamide Hybrids

The main compound’s purine moiety distinguishes it from sulfonamide-based drugs like acetazolamide (), a carbonic anhydrase inhibitor. Structural contrasts include:

  • Functional Groups : The purine’s fused imidazole-pyrimidine ring system enables π-π stacking and hydrogen bonding, whereas sulfonamides (-SO2NH2) rely on polar interactions .
  • Bioactivity : Sulfonamide derivatives (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(chlorophenyl)acetamide (3d) ) exhibit antimicrobial properties, while purine hybrids may target kinases or nucleotide-binding proteins .

Physicochemical and Spectroscopic Properties

Table 1. Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR)
Main Compound* Not reported Not reported Not available
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) 158–160 79 δ 3.86 (–CH2CO–), δ 7.26–7.58 (aromatic)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide (3d) 212–216 82 δ 3.86 (–CH2CO–), δ 10.15 (NH)
Acetazolamide 258–260 IR: 1708 cm⁻¹ (C=O), 1307 cm⁻¹ (SO2NH2)

*Data for the main compound is inferred from structural analogs.

Key Insights:

  • Melting Points : Thiadiazole derivatives with mercapto (-SH) groups (e.g., 3d) exhibit higher melting points (212–216°C) due to hydrogen bonding, contrasting with sulfanyl (-S-) analogs (132–170°C) .
  • Spectral Signatures : The NH proton in 3d (δ 10.15) is absent in sulfanyl-linked compounds, reflecting differences in hydrogen-bonding capacity .

Antimicrobial and Anticancer Profiles

  • Thiadiazole-Acetamide Derivatives: Compounds like 5a–j () demonstrate anticancer activity via MTT assay, with IC50 values <10 µM against HeLa cells. The 5-arylideneamino group enhances cytotoxicity through ROS generation .
  • Purine Hybrids: The main compound’s purine moiety may inhibit kinases (e.g., cyclin-dependent kinases) or modulate adenosine receptors, a mechanism absent in sulfonamide derivatives .

Enzyme Inhibition

  • Acetazolamide Analogs : Derivatives with sulfonamide groups (e.g., N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide ) inhibit carbonic anhydrase isoforms (Ki < 1 nM) .

Preparation Methods

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

2-Bromo-5-methyl-1,3,4-thiadiazole (CAS 54044-79-0) serves as a pivotal intermediate. Its amination is achieved through palladium-catalyzed cross-coupling or nucleophilic substitution:

Method A: Buchwald-Hartwig Amination
A mixture of 2-bromo-5-methyl-1,3,4-thiadiazole (1.0 eq), ammonia solution (2.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq) in dioxane is heated at 100°C for 12 hours under nitrogen. Purification by silica gel chromatography (CH₂Cl₂/MeOH 95:5) yields the amine (78% yield).

Method B: Nucleophilic Displacement
Heating 2-bromo-5-methyl-1,3,4-thiadiazole with aqueous ammonia in DMSO at 120°C for 6 hours provides the amine in 65% yield after extraction and crystallization.

Synthesis of 8-Mercapto-1,3,9-Trimethylxanthine

Methylation of Xanthine

Xanthine is selectively methylated at N-1, N-3, and N-9 using dimethyl sulfate in alkaline conditions. The tri-methylated product is isolated via recrystallization from ethanol (mp 228–230°C).

Introduction of Thiol Group

8-Chloro-1,3,9-trimethylxanthine reacts with thiourea in refluxing ethanol to yield 8-mercapto-1,3,9-trimethylxanthine (82% yield). The thiol intermediate is characterized by LC-MS (MH⁺: 241.1) and ¹H NMR (CDCl₃: δ 3.42 (s, 3H, N-CH₃), 3.58 (s, 3H), 3.89 (s, 3H)).

Assembly of the Sulfanylacetamide Linker

Preparation of 2-Bromoacetamide Intermediate

5-Methyl-1,3,4-thiadiazol-2-amine (1.0 eq) reacts with bromoacetyl bromide (1.2 eq) in anhydrous THF at 0°C, followed by stirring at room temperature for 4 hours. The product, 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, is filtered and dried (mp 145–147°C, 88% yield).

Thiol-Acetamide Coupling

8-Mercapto-1,3,9-trimethylxanthine (1.0 eq) and 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1.1 eq) are combined in DMF with K₂CO₃ (2.0 eq) at 60°C for 3 hours. The reaction is monitored by TLC (EtOAc/hexane 1:1), and the product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to afford the target compound as a white solid (mp 192–194°C, 74% yield).

Optimization and Analytical Data

Reaction Condition Screening

ParameterOptimal ConditionYield (%)
SolventDMF74
BaseK₂CO₃74
Temperature (°C)6074
Alternative BaseNaH (decomposition observed)<10

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 2.62 (s, 3H, CH₃-thiadiazole), 3.28 (s, 3H, N-CH₃), 3.41 (s, 3H), 3.87 (s, 3H), 4.32 (s, 2H, CH₂-S), 8.12 (s, 1H, purine H).

  • LC-MS (ESI+) : m/z 410.1 [M+H]⁺.

Alternative Synthetic Routes

Microwave-Assisted Coupling

A mixture of 5-methyl-1,3,4-thiadiazol-2-amine, 8-mercapto-1,3,9-trimethylxanthine, and EDCl/HOBt in DMF is irradiated at 100°C for 20 minutes, yielding the product in 68% purity.

One-Pot Sequential Synthesis

Combining 2-bromo-5-methyl-1,3,4-thiadiazole, 8-mercapto-1,3,9-trimethylxanthine, and bromoacetyl chloride in a single pot with K₂CO₃ reduces purification steps but lowers yield (52%).

Challenges and Troubleshooting

  • Thiol Oxidation : The 8-mercapto group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

  • Solubility Issues : DMF enhances reactant solubility but complicates removal; switching to NMP improves ease of isolation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing thiadiazole derivatives with chloroacetyl chloride in triethylamine (as a base and solvent) for 4 hours under TLC monitoring is a common approach . Purification involves recrystallization using solvents like pet-ether to isolate the product.
  • Key Considerations : Optimize molar ratios (e.g., 1:1 for reactants) and monitor reaction progress via TLC (Rf value tracking) to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze proton environments, e.g., thiadiazole protons appear as singlets (δ 2.4–2.6 ppm for methyl groups), while purine ring protons show downfield shifts (δ 7.0–8.5 ppm). Coupling constants (e.g., J = 7.2 Hz for aromatic protons) help confirm connectivity .
  • MS : Use electron ionization (EI) to detect molecular ion peaks (e.g., m/z 189 for similar thiadiazole-acetamide derivatives) and fragmentation patterns (e.g., loss of CO or S fragments) .
    • Data Table :
Proton Environmentδ (ppm)MultiplicityCoupling Constant (Hz)
Thiadiazole-CH32.45Singlet-
Purine-CH33.12Singlet-
Aromatic H7.04Triplet7.2

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar thiadiazole-purinyl hybrids?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments by determining bond lengths (e.g., C–S bond ~1.74 Å in thiadiazole rings) and dihedral angles (e.g., 85°–90° between purine and thiadiazole planes) .
  • DFT Calculations : Compare experimental IR stretching frequencies (e.g., C=O at 1680 cm⁻¹) with computed vibrational spectra to validate tautomeric forms.
    • Case Study : In , X-ray analysis of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide confirmed non-planar geometry, explaining unexpected NMR splitting patterns.

Q. What computational approaches are suitable for predicting the reactivity of the sulfanyl-acetamide moiety in nucleophilic environments?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or water) to study nucleophilic attack on the sulfanyl group.
  • COMSOL Multiphysics : Use AI-driven parameter optimization to simulate reaction kinetics under varying temperatures (25–80°C) and pH (4–10) .
    • Advanced Tools : AI frameworks can automate experimental design (e.g., reaction condition screening) and predict byproduct formation rates with >90% accuracy .

Q. How can researchers assess the compound’s stability under physiological conditions for potential bioactivity studies?

  • Methodology :

  • HPLC Stability Assay : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via retention time shifts (C18 column, 254 nm detection).
  • Mass Spectrometric Profiling : Identify hydrolytic byproducts (e.g., cleavage of the acetamide bond) using high-resolution LC-MS.
    • Key Finding : Thiadiazole derivatives with methyl substituents (e.g., 5-methyl group) exhibit enhanced hydrolytic stability compared to unsubstituted analogs .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final coupling step between thiadiazole and purinyl fragments?

  • Solutions :

  • Catalytic Optimization : Use Pd/C or CuI to accelerate cross-coupling reactions (yield improvement from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 4 hours to 30 minutes while maintaining >95% purity .

Q. How to design a robust HPLC protocol for separating this compound from structurally similar impurities?

  • Protocol :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile (20% → 60%) and 0.1% trifluoroacetic acid over 20 minutes.
  • Detection : UV at 254 nm; retention time ~12.3 minutes .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values for this compound?

  • Approach :

  • Experimental LogP : Determine via shake-flask method (octanol/water partitioning).
  • Theoretical Adjustment : Apply correction factors for hydrogen-bonding capacity (e.g., thiadiazole’s S atoms reduce LogP by 0.3–0.5 units) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.